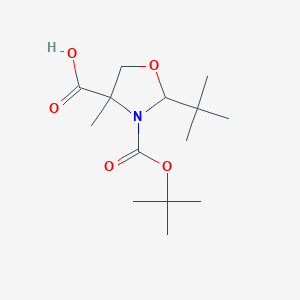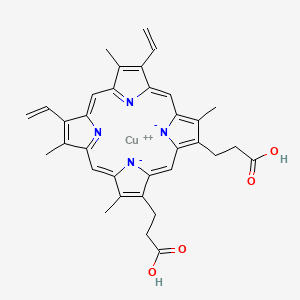
1,8-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole is a complex organic compound that features a carbazole core substituted with oxazoline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Carbazole Core: This can be achieved through cyclization reactions involving aniline derivatives.
Introduction of Oxazoline Groups: The oxazoline groups can be introduced via cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,8-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of the carbazole core to its corresponding N-oxide.
Reduction: Reduction reactions could target the oxazoline groups, converting them to amino alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the carbazole core.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amino alcohols.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry or as a building block in organic synthesis.
Biology: Potential use in bioimaging or as a fluorescent probe.
Medicine: Investigated for its potential pharmacological properties, such as anticancer or antimicrobial activity.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1,8-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole would depend on its specific application. For example:
In medicinal chemistry: It might interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
In materials science: Its electronic properties would be crucial, involving charge transfer processes and interactions with other materials.
Comparison with Similar Compounds
Similar Compounds
1,8-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)-9H-fluorene: Similar structure but with a fluorene core.
1,8-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)-9H-phenanthrene: Similar structure but with a phenanthrene core.
Uniqueness
1,8-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole is unique due to its specific combination of the carbazole core and oxazoline groups, which can impart distinct electronic and steric properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C30H23N3O2 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
4-phenyl-2-[8-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-9H-carbazol-1-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C30H23N3O2/c1-3-9-19(10-4-1)25-17-34-29(31-25)23-15-7-13-21-22-14-8-16-24(28(22)33-27(21)23)30-32-26(18-35-30)20-11-5-2-6-12-20/h1-16,25-26,33H,17-18H2 |
InChI Key |
UNKTUBAINWCHDD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC3=C2NC4=C3C=CC=C4C5=NC(CO5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-4-(4-hydroxy-3,5-dinitrophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B12500571.png)
![Methyl 5-[(2,4-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12500572.png)
![3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enoic acid;hydrochloride](/img/structure/B12500578.png)
![6-ethoxy-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B12500581.png)
![3-[(2,3-difluoro-1-hydroxy-7-methanesulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-fluorobenzonitrile](/img/structure/B12500589.png)
![N-[1-(diphenylphosphanyl)-3-methylbutan-2-yl]-2-methylpropane-2-sulfinamide](/img/structure/B12500590.png)
![7-(morpholin-4-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B12500594.png)


![Propyl 5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500618.png)

![2-[(12,12-dimethyl-8-oxo-7-phenyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl)sulfanyl]acetonitrile](/img/structure/B12500625.png)

